REACTION_CXSMILES
|
[NH:1]1[CH2:6][CH2:5][O:4][CH2:3][CH2:2]1.[NH2:7][C:8]1[S:9][C:10](Cl)=[N:11][N:12]=1>C(O)C>[NH2:7][C:8]1[S:9][C:10]([N:1]2[CH2:6][CH2:5][O:4][CH2:3][CH2:2]2)=[N:11][N:12]=1
|
Name
|
|
Quantity
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200 μL
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Type
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reactant
|
Smiles
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N1CCOCC1
|
Name
|
|
Quantity
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60 mg
|
Type
|
reactant
|
Smiles
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NC=1SC(=NN1)Cl
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Name
|
|
Quantity
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2 mL
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Type
|
solvent
|
Smiles
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C(C)O
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Control Type
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UNSPECIFIED
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Setpoint
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40 °C
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Conditions are dynamic
|
1
|
Details
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See reaction.notes.procedure_details.
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Type
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CUSTOM
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Details
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The ethanol was evaporated from the cooled reaction under vacuum
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Type
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ADDITION
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Details
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the residue diluted with water
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Type
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FILTRATION
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Details
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filtered
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Type
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EXTRACTION
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Details
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The filtrate was extracted with ethyl acetate (x2)
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Type
|
DRY_WITH_MATERIAL
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Details
|
the extracts dried (MgSO4)
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Type
|
CUSTOM
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Details
|
the solvent removed under vacuum
|
Name
|
|
Type
|
product
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Smiles
|
NC=1SC(=NN1)N1CCOCC1
|
Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |